Bpoc-ala-OH

Description

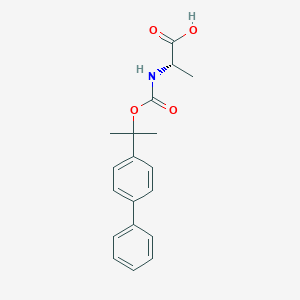

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO4/c1-13(17(21)22)20-18(23)24-19(2,3)16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-13H,1-3H3,(H,20,23)(H,21,22)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZBDJSRNVBUKTE-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00427197 | |

| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23631-89-2 | |

| Record name | N-({[2-([1,1'-Biphenyl]-4-yl)propan-2-yl]oxy}carbonyl)-L-alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00427197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Bpoc Protecting Group: A Deep Dive into its Mechanism and Application in Advanced Chemical Synthesis

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Precision in Chemical Synthesis

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide and complex molecule synthesis, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups are the linchpin of chemoselectivity, allowing for the precise construction of target molecules while avoiding unwanted side reactions. Among the arsenal of amine-protecting groups, the 2-(p-biphenylyl)-isopropoxycarbonyl (Bpoc) group has emerged as a valuable tool, offering a unique combination of high acid lability and orthogonality with other commonly employed protecting groups. This guide provides an in-depth exploration of the Bpoc protecting group, from its fundamental mechanism of action to its practical application in advanced synthetic workflows.

The Core Principle: Understanding the Acid-Labile Nature of the Bpoc Group

The Bpoc protecting group belongs to the family of urethane-type protecting groups, which also includes the more widely known tert-butyloxycarbonyl (Boc) group. The defining characteristic of these groups is their susceptibility to cleavage under acidic conditions. This acid-lability is the cornerstone of their utility, allowing for their selective removal at specific stages of a synthetic sequence.

The key to the Bpoc group's function lies in the stability of the carbocation formed during the cleavage process. The general mechanism for the acid-catalyzed deprotection of urethane-based protecting groups proceeds through the following steps:

-

Protonation: The carbonyl oxygen of the urethane is protonated by an acid, increasing the electrophilicity of the carbonyl carbon.

-

Carbocation Formation: The lone pair of electrons on the nitrogen atom assists in the cleavage of the carbon-oxygen bond, leading to the formation of a carbamic acid and a tertiary carbocation.

-

Decarboxylation: The carbamic acid intermediate is unstable and rapidly decarboxylates to release the free amine and carbon dioxide.

The rate-determining step in this process is the formation of the carbocation. Therefore, any structural feature that stabilizes this positively charged intermediate will increase the lability of the protecting group.

The Biphenyl Advantage: Unraveling the Mechanism of Enhanced Lability

The structure of the Bpoc group, specifically the presence of the biphenyl moiety, is the primary reason for its significantly higher acid sensitivity compared to the Boc group. The biphenyl group enhances the stability of the tertiary carbocation formed upon cleavage through a combination of two key electronic effects:

-

Resonance Stabilization: The positive charge on the tertiary carbon can be delocalized into the pi-electron system of the adjacent phenyl ring through resonance. This delocalization spreads the positive charge over multiple atoms, significantly stabilizing the carbocation. The second phenyl ring of the biphenyl group further extends this conjugation, providing an even greater degree of resonance stabilization compared to a single phenyl ring (as in a benzylic carbocation). This extensive delocalization dramatically lowers the activation energy for carbocation formation, making the Bpoc group more susceptible to acid-catalyzed cleavage.[1][2][3][4]

-

Inductive Effect: The alkyl groups attached to the carbocation center also contribute to its stability through a positive inductive effect (+I). These groups donate electron density through the sigma bonds, helping to disperse the positive charge. While the inductive effect is generally weaker than the resonance effect, it still plays a role in stabilizing the carbocation.[5][6]

This enhanced stabilization of the 2-(p-biphenylyl)isopropyl carbocation means that the Bpoc group can be cleaved under much milder acidic conditions than the Boc group. For instance, the Bpoc group can be quantitatively removed by treatment with dilute solutions of trifluoroacetic acid (TFA) in dichloromethane (DCM), typically in the range of 0.5-1% (v/v), within a short period.[7] In contrast, the complete removal of the Boc group often requires much harsher conditions, such as 50% TFA in DCM or even neat TFA.[8][9]

Visualizing the Deprotection Mechanism

The following diagram illustrates the acid-catalyzed deprotection mechanism of a Bpoc-protected amine, highlighting the role of the biphenyl group in stabilizing the carbocation intermediate.

Caption: Acid-catalyzed deprotection of a Bpoc-protected amine.

Orthogonality: The Key to Complex Molecular Architectures

A crucial concept in modern synthetic chemistry is "orthogonality," which refers to the ability to selectively remove one protecting group in the presence of others under a specific set of reaction conditions. The high acid lability of the Bpoc group makes it an excellent component of orthogonal protection strategies, particularly in solid-phase peptide synthesis (SPPS).

The Bpoc group is orthogonal to:

-

Base-labile groups: such as the 9-fluorenylmethoxycarbonyl (Fmoc) group, which is removed with a base like piperidine. This orthogonality is the foundation of the Fmoc/tBu strategy in SPPS, where the temporary N-terminal Fmoc group is removed at each cycle, while the acid-labile side-chain protecting groups remain intact. The Bpoc group can be used as a temporary N-terminal protecting group in a similar fashion, with the advantage of being removed under very mild acidic conditions, which can be beneficial for sensitive peptide sequences.[10][11]

-

Protecting groups removed by hydrogenolysis: such as the benzyloxycarbonyl (Cbz) group, which is cleaved using catalytic hydrogenation (e.g., H₂/Pd-C).[12]

-

More acid-stable groups: such as the tert-butyl (tBu) ester and ether protecting groups, which require stronger acidic conditions for their removal. This allows for the selective deprotection of the Bpoc group while leaving tBu-based side-chain protection intact. This "Bpoc/t-butyl" strategy is particularly valuable for the synthesis of peptides containing acid-sensitive residues, such as phosphopeptides, where the use of strong acids for the removal of the N-terminal protecting group could lead to undesired side reactions.[13][14][15][16]

Quantitative Comparison of Protecting Group Lability

The following table provides a semi-quantitative comparison of the lability of common amine protecting groups under different deprotection conditions.

| Protecting Group | Deprotection Condition | Relative Lability | Orthogonal To |

| Bpoc | 0.5-1% TFA in DCM | Very High | Fmoc, Cbz, tBu |

| Boc | 25-50% TFA in DCM | High | Fmoc, Cbz |

| Fmoc | 20% Piperidine in DMF | High (Base) | Boc, Bpoc, Cbz |

| Cbz | H₂, Pd/C | Moderate | Boc, Bpoc, Fmoc |

Experimental Protocols

The following protocols provide a general guideline for the introduction and cleavage of the Bpoc protecting group. It is important to note that optimal conditions may vary depending on the specific substrate and should be determined empirically.

Protocol 1: Introduction of the Bpoc Protecting Group using Bpoc-ONSu

This protocol describes the protection of a primary or secondary amine using the N-hydroxysuccinimide ester of Bpoc (Bpoc-ONSu), a common and efficient method for forming the urethane linkage.

Materials:

-

Amino acid or amine substrate

-

Bpoc-ONSu (1.1 equivalents)

-

Sodium bicarbonate (NaHCO₃) or other suitable base (2-3 equivalents)

-

Dioxane or a mixture of dioxane and water

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve the amino acid or amine substrate in a solution of sodium bicarbonate in water or a mixture of dioxane and water.

-

In a separate flask, dissolve Bpoc-ONSu in dioxane.

-

Add the Bpoc-ONSu solution dropwise to the stirred solution of the amino acid or amine at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, remove the dioxane under reduced pressure.

-

Dilute the aqueous residue with water and wash with ethyl acetate to remove any unreacted Bpoc-ONSu.

-

Acidify the aqueous layer to pH 2-3 with 1N HCl.

-

Extract the product with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the Bpoc-protected product.

-

The product can be further purified by crystallization or chromatography if necessary.

Protocol 2: Selective Cleavage of the Bpoc Group in Solid-Phase Peptide Synthesis

This protocol outlines the selective removal of the N-terminal Bpoc group from a peptide resin during SPPS, leaving acid-labile side-chain protecting groups intact.

Materials:

-

Bpoc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., triisopropylsilane (TIS), water)

-

N,N-Diisopropylethylamine (DIPEA) or other suitable base

-

Solid-phase synthesis vessel

-

Shaker or nitrogen bubbler

Procedure:

-

Swell the Bpoc-protected peptide-resin in DCM for 30-60 minutes.

-

Drain the DCM.

-

Prepare the cleavage solution: 0.5-1% (v/v) TFA in DCM. For sensitive sequences, scavengers such as 1-2% TIS can be added.

-

Add the cleavage solution to the resin and agitate gently for 10-20 minutes at room temperature. The progress of the deprotection can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the cleavage solution.

-

Wash the resin thoroughly with DCM (3-5 times) to remove residual acid and cleaved byproducts.

-

Neutralize the resulting trifluoroacetate salt of the N-terminal amine by washing the resin with a 5-10% solution of DIPEA in DCM for 5-10 minutes.

-

Wash the resin thoroughly with DCM (3-5 times) to remove excess base.

-

The deprotected peptide-resin is now ready for the next coupling step.

Application in Complex Synthesis: A Workflow Example

The Bpoc protecting group is particularly advantageous in the synthesis of complex peptides that are sensitive to the harsh acidic conditions required for Boc deprotection. A prime example is the synthesis of phosphopeptides, where the phosphate ester linkage is susceptible to acid-catalyzed hydrolysis.

The following workflow diagram illustrates the use of the Bpoc group in a Bpoc/tBu orthogonal strategy for the solid-phase synthesis of a phosphopeptide.

Caption: SPPS workflow for a phosphopeptide using a Bpoc/tBu strategy.

Conclusion: A Versatile Tool for Modern Synthesis

The Bpoc protecting group offers a compelling combination of high acid lability and orthogonality, making it an invaluable tool for researchers and scientists in the field of chemical synthesis. Its ability to be cleaved under exceptionally mild acidic conditions allows for the synthesis of sensitive and complex molecules that would be challenging to prepare using traditional protecting group strategies. By understanding the underlying mechanism of its action and its compatibility with other protecting groups, chemists can leverage the unique properties of the Bpoc group to design more efficient and elegant synthetic routes to a wide range of target molecules, from modified peptides to complex natural products.

References

-

Anderson, G. W., & McGregor, A. C. (1957). t-Butyloxycarbonylamino acids and their use in peptide synthesis. Journal of the American Chemical Society, 79(22), 6180–6183. [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research, 58(5), 338–341. [Link]

-

Lin, Y.-A., & Lin, C.-C. (2000). Selective deprotection of N-Boc group in the presence of tert-butyl ester. Tetrahedron Letters, 41(39), 7439–7442. [Link]

-

Han, G., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M). University of Arizona. [Link]

- Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.

-

Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

-

Reddit. (2025, January 14). Method to remove Boc in the presence of t-butylester. r/Chempros. [Link]

-

Miranda, L. P., & Alewood, P. F. (2000). Challenges for protein chemical synthesis in the 21st century: bridging genomics and proteomics. Biopolymers, 55(3), 217–226. [Link]

-

Reddit. (2023, April 24). Carbocation stability. r/chemhelp. [Link]

-

Reusch, W. (n.d.). Inductive & Resonance Effects. Michigan State University Department of Chemistry. [Link]

-

Alewood, P. F., et al. (1997). Preparation and properties of N alpha-Bpoc-amino acid pentafluorophenyl esters. Journal of Peptide Research, 49(6), 570-581. [Link]

-

Sunresin New Materials Co. Ltd. (n.d.). Fmoc / t-Bu Solid Phase Synthesis. Retrieved from [Link]

-

Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Retrieved from [Link]

-

Soderberg, T. (2019, June 5). 7.16: 7-8 Carbocation Structure and Stability. Chemistry LibreTexts. [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Wade, L. G., & Percec, V. (2007). The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry, 5(5), 664–670. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

Ashenhurst, J. (2011, March 11). 3 Factors That Stabilize Carbocations. Master Organic Chemistry. [Link]

-

Chemistry Steps. (n.d.). Carbocation Stability. Retrieved from [Link]

-

Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

-

Fields, G. B. (2013). Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group. Methods in Molecular Biology, 1047, 65–80. [Link]

-

Kent, S. B. H., & Alewood, P. F. (n.d.). Experimental Procedures. The Royal Society of Chemistry. [Link]

-

Soderberg, T. (2025, March 18). 7.10: Carbocation Structure and Stability. Chemistry LibreTexts. [Link]

-

PrepChem.com. (n.d.). Synthesis of 2-(4-biphenylyl)propionic acid. Retrieved from [Link]

-

Sieber, P., & Iselin, B. (1968). Preparation of some new biphenylisopropyloxycarbonyl amino acids and their application to the solid phase synthesis of a tryptophan-containing heptapeptide of bovine parathyroid hormone. Helvetica Chimica Acta, 51(3), 622–632. [Link]

Sources

- 1. reddit.com [reddit.com]

- 2. Inductive & Resonance Effects [almerja.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Carbocation Stability - Chemistry Steps [chemistrysteps.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group | Springer Nature Experiments [experiments.springernature.com]

- 7. Preparation of some new biphenylisopropyloxycarbonyl amino acids and their application to the solid phase synthesis of a tryptophan-containing heptapeptide of bovine parathyroid hormone. | Semantic Scholar [semanticscholar.org]

- 8. prepchem.com [prepchem.com]

- 9. peptide.com [peptide.com]

- 10. Thieme E-Books & E-Journals [thieme-connect.de]

- 11. Fmoc / t-Bu Solid Phase Synthesis - Sunresin [seplite.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. experts.arizona.edu [experts.arizona.edu]

- 16. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility and Stability of Bpoc-Ala-OH

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the solubility and stability of 2-(4-Biphenylyl)-isopropyloxycarbonyl-L-alanine (Bpoc-Ala-OH), a crucial building block in peptide synthesis. As direct quantitative data for Bpoc-Ala-OH is not extensively available in public literature, this document synthesizes information from structurally related compounds, outlines predictive principles based on its chemical nature, and provides detailed, field-proven protocols for researchers to determine these critical parameters in their own laboratories. Our focus is on empowering drug development professionals with the foundational knowledge and practical methodologies necessary for the effective use of Bpoc-Ala-OH.

Introduction to Bpoc-Ala-OH: Significance in Peptide Synthesis

Bpoc-Ala-OH is a protected amino acid derivative widely employed in solid-phase and solution-phase peptide synthesis. The 2-(4-biphenylyl)isopropoxycarbonyl (Bpoc) protecting group is a member of the tert-butyloxycarbonyl (Boc) family, renowned for its acid lability. The biphenyl moiety in the Bpoc group introduces significant steric bulk and unique electronic properties, which can influence the solubility of the protected amino acid and the stability of the protecting group under various conditions. A thorough understanding of these properties is paramount for optimizing peptide coupling reactions, purification strategies, and the overall efficiency of peptide synthesis.

Below is a representation of the chemical structure of Bpoc-Ala-OH.

Figure 1: Chemical structure of Bpoc-Ala-OH.[1]

Solubility of Bpoc-Ala-OH: A Predictive and Practical Approach

Predicted Solubility Profile

Bpoc-Ala-OH possesses both a nonpolar biphenyl group and a polar carboxylic acid moiety. This amphipathic nature suggests that its solubility will be highly dependent on the solvent's polarity.

-

Polar Aprotic Solvents: Bpoc-Ala-OH is expected to exhibit good solubility in polar aprotic solvents commonly used in peptide synthesis, such as N,N-dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and dimethyl sulfoxide (DMSO). These solvents can effectively solvate both the nonpolar and polar regions of the molecule. For the related compound, Boc-Ala-OH, qualitative data indicates it is "clearly soluble" in DMF.[2][3]

-

Chlorinated Solvents: Dichloromethane (DCM) is another common solvent in peptide synthesis, particularly in Boc chemistry.[4] Given its moderate polarity, Bpoc-Ala-OH is likely to have moderate to good solubility in DCM.

-

Ethers and Alcohols: Solubility in ethers like tetrahydrofuran (THF) and alcohols such as methanol and ethanol is expected to be lower than in polar aprotic solvents, due to the energetic cost of disrupting the hydrogen-bonding networks of these protic solvents.

-

Aqueous Solutions: The solubility of Bpoc-Ala-OH in aqueous solutions is expected to be low, especially at neutral pH, due to the large hydrophobic biphenyl group. The solubility will be pH-dependent, increasing at higher pH values as the carboxylic acid is deprotonated to the more soluble carboxylate salt.

Experimental Protocol for Determining the Solubility of Bpoc-Ala-OH

To obtain precise solubility data, a systematic experimental approach is necessary. The following protocol is a robust method for determining the solubility of Bpoc-Ala-OH in various organic solvents.

Objective: To determine the saturation solubility of Bpoc-Ala-OH in a range of relevant organic solvents at a specified temperature (e.g., 25 °C).

Materials:

-

Bpoc-Ala-OH

-

Selected solvents (e.g., DMF, NMP, DCM, THF, Acetonitrile, Methanol, Ethanol)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of Bpoc-Ala-OH to a known volume of the selected solvent in a series of vials. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Equilibrate the vials at a constant temperature (e.g., 25 °C) in a shaker or incubator for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Preparation for Analysis:

-

After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

-

Carefully withdraw a known volume of the supernatant without disturbing the solid pellet.

-

Dilute the supernatant with a suitable solvent (the mobile phase of the HPLC method is often a good choice) to a concentration within the linear range of the HPLC calibration curve.

-

-

HPLC Analysis:

-

Prepare a series of standard solutions of Bpoc-Ala-OH of known concentrations.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the diluted sample supernatant into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of Bpoc-Ala-OH in the saturated supernatant, taking into account the dilution factor. This value represents the solubility of Bpoc-Ala-OH in the tested solvent at the specified temperature.

-

The following diagram illustrates the workflow for determining the solubility of Bpoc-Ala-OH.

Figure 2: Experimental workflow for determining the solubility of Bpoc-Ala-OH.

Stability of Bpoc-Ala-OH: Understanding Degradation Pathways and Establishing Protocols

The stability of the Bpoc protecting group is a critical parameter that dictates the conditions under which it can be safely handled, stored, and used in peptide synthesis without premature cleavage.

Predicted Stability Profile and Degradation Pathways

The stability of the Bpoc group is analogous to that of the more common Boc group, with the primary mode of cleavage being acid-catalyzed hydrolysis.[5][6]

-

Acidic Conditions: The Bpoc group is highly sensitive to acidic conditions. The mechanism of cleavage involves the protonation of the carbonyl oxygen, followed by the departure of the stable 2-(4-biphenylyl)prop-2-yl cation, which then decomposes to isobutylene and a proton. This lability is the basis for its use as a temporary protecting group in peptide synthesis.

-

Basic Conditions: The Bpoc group is generally stable under basic conditions.[5][7] The carbamate linkage is resistant to nucleophilic attack by bases such as hydroxide or amines at room temperature. This orthogonality to base-labile protecting groups like Fmoc is a key feature in many synthetic strategies.

-

Thermal Stability: While specific data is unavailable for Bpoc-Ala-OH, protected amino acids are generally stable at ambient temperatures. However, elevated temperatures, especially in the presence of acidic or basic catalysts, could accelerate degradation.

-

Photostability: The biphenyl chromophore in the Bpoc group suggests potential sensitivity to UV light. It is advisable to store Bpoc-Ala-OH in the dark to prevent photochemical degradation.

The predicted acid-catalyzed degradation pathway of Bpoc-Ala-OH is illustrated below.

Figure 4: Workflow for a comprehensive stability study of Bpoc-Ala-OH.

Summary and Recommendations

This technical guide has provided a framework for understanding and evaluating the solubility and stability of Bpoc-Ala-OH. While direct experimental data is sparse, a combination of predictive chemistry and robust experimental protocols can provide the necessary information for its effective use in research and development.

Key Recommendations:

-

Solubility Screening: For any new project, it is highly recommended to perform a solubility screening of Bpoc-Ala-OH in the intended solvent systems to ensure optimal reaction conditions.

-

Stability Assessment: A forced degradation study should be conducted to understand the lability of the Bpoc group under the specific conditions of your synthetic process. This will help in avoiding unintended deprotection.

-

Storage: Bpoc-Ala-OH should be stored in a cool, dry, and dark place to minimize thermal and photolytic degradation.

By following the principles and protocols outlined in this guide, researchers and drug development professionals can confidently incorporate Bpoc-Ala-OH into their synthetic workflows, leading to more efficient and successful outcomes.

References

-

Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

- Aimoto, S. (1999). Powerful solvent systems useful for synthesis of sparingly-soluble peptides in solution. Biopolymers, 51(4), 247-265.

-

Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

-

Wiley-VCH. Protection Reactions. [Link]

- Li, Y., & Wu, Y. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Journal of pharmaceutical sciences, 89(6), 758–765.

-

Aapptec. Solvents for Solid Phase Peptide Synthesis. [Link]

-

The Organic Chemistry Tutor. (2021, September 1). Adding Boc Group Mechanism | Organic Chemistry [Video]. YouTube. [Link]

-

Reddit. Why is boc stable to hydrolysis under basic conditions?. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7019902, Bpoc-ala-OH. [Link]

Sources

- 1. Bpoc-ala-OH | C19H21NO4 | CID 7019902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. application.wiley-vch.de [application.wiley-vch.de]

- 3. BPOC-ALA-OH CAS#: 23631-89-2 [m.chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 7. reddit.com [reddit.com]

Navigating the Synthesis Frontier: A Technical Guide to the Safe Handling of Bpoc-ala-OH

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide synthesis, the choice of protecting groups is paramount to achieving desired outcomes. The 2-(4-biphenyl)isopropoxycarbonyl (Bpoc) group, utilized in Bpoc-ala-OH, offers distinct advantages due to its acid lability. However, its safe and effective use hinges on a thorough understanding of its chemical nature and the implementation of rigorous handling protocols. This guide, compiled from a Senior Application Scientist's perspective, provides an in-depth examination of the safety and handling guidelines for Bpoc-ala-OH, ensuring both researcher safety and experimental integrity.

Section 1: Chemical and Physical Properties

Bpoc-ala-OH, chemically known as (2S)-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid, is a derivative of the amino acid L-alanine. The defining feature of this compound is the Bpoc protecting group attached to the amine functionality.

| Property | Value | Source |

| Chemical Formula | C19H21NO4 | [1] |

| Molecular Weight | 327.37 g/mol | [1] |

| CAS Number | 23631-89-2 | [1] |

| Appearance | Typically a white to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents such as dichloromethane (DCM), dimethylformamide (DMF), and alcohols. | Inferred from use in peptide synthesis |

| Storage Temperature | -15°C | [2] |

The Bpoc group is notably more acid-labile than the more common tert-butoxycarbonyl (Boc) protecting group.[3][4] This heightened sensitivity to acid is a critical factor influencing its handling and storage.

Section 2: Hazard Identification and Toxicological Profile

Primary Hazards:

-

Eye Irritation: Like many fine chemical powders, Bpoc-ala-OH dust may cause mechanical irritation to the eyes.

-

Skin Irritation: Prolonged or repeated contact with the skin may cause mild irritation.

-

Respiratory Tract Irritation: Inhalation of dust particles may cause irritation to the respiratory tract.

Toxicological Profile:

The acute toxicity of Bpoc-ala-OH is expected to be low, a common characteristic of many amino acid derivatives used in peptide synthesis. No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[5][6] However, the absence of specific toxicological data necessitates a cautious approach, treating the compound as potentially harmful if ingested or inhaled in significant quantities.

Section 3: Personal Protective Equipment (PPE) and Engineering Controls

A proactive approach to safety through appropriate PPE and engineering controls is essential when working with Bpoc-ala-OH.

Recommended Personal Protective Equipment:

| PPE | Specification | Rationale |

| Eye Protection | Safety glasses with side shields or chemical safety goggles. | To prevent eye contact with dust particles. |

| Hand Protection | Nitrile gloves. | To prevent skin contact. |

| Body Protection | Laboratory coat. | To protect personal clothing from contamination. |

| Respiratory Protection | Use a NIOSH-approved respirator with a particulate filter if dust is generated and ventilation is inadequate. | To prevent inhalation of dust. |

Engineering Controls:

-

Ventilation: Work in a well-ventilated area. For procedures that may generate dust, a chemical fume hood is recommended.

-

Eyewash Station: An easily accessible eyewash station should be available in the laboratory.

-

Safety Shower: A safety shower should be readily accessible for immediate use in case of significant skin contact.

Section 4: Safe Handling and Storage Procedures

The stability and integrity of Bpoc-ala-OH are directly influenced by handling and storage conditions.

Handling:

-

Avoid Dust Formation: Handle the compound in a manner that minimizes the generation of dust.

-

Grounding: When transferring large quantities, ensure that equipment is properly grounded to prevent static discharge.

-

Avoid Incompatibilities: Keep away from strong acids and oxidizing agents. The Bpoc group is cleaved by acids.[4]

Storage:

-

Temperature: Store in a tightly sealed container in a cool, dry place at the recommended temperature of -15°C.[2]

-

Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

-

Desiccation: Store in a desiccator to protect from moisture.

Section 5: First Aid Measures in Case of Exposure

Immediate and appropriate first aid is crucial in mitigating any potential harm from exposure to Bpoc-ala-OH.

| Exposure Route | First Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention if irritation persists. |

| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Get medical attention if irritation develops. |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention. |

| Ingestion | Wash out mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Get medical attention. |

Section 6: Accidental Release Measures

In the event of a spill, a calm and systematic response is necessary to ensure safety and proper cleanup.

Minor Spill:

-

Restrict Access: Cordon off the spill area.

-

Wear PPE: Don appropriate personal protective equipment.

-

Containment: Use a dust pan and brush or a HEPA-filtered vacuum to gently sweep up the solid material, avoiding dust generation.

-

Collection: Place the collected material into a suitable, labeled container for disposal.

-

Decontamination: Clean the spill area with a damp cloth or paper towels.

-

Disposal: Dispose of all contaminated materials as hazardous waste.

Major Spill:

-

Evacuate: Evacuate the immediate area.

-

Ventilate: If it is safe to do so, increase ventilation in the area.

-

Alert: Notify your institution's environmental health and safety (EHS) department or emergency response team.

-

Await Professional Assistance: Do not attempt to clean up a large spill without proper training and equipment.

Caption: Workflow for responding to minor and major spills of Bpoc-ala-OH.

Section 7: Disposal Considerations

Proper disposal of Bpoc-ala-OH and its containers is an environmental and regulatory responsibility.

-

Chemical Waste: Dispose of unused Bpoc-ala-OH as hazardous chemical waste in accordance with local, state, and federal regulations. Do not dispose of down the drain.

-

Contaminated Materials: All materials that have come into contact with Bpoc-ala-OH, including gloves, filter paper, and containers, should be disposed of as hazardous waste.

Section 8: Emergency Procedures

Preparedness is key to handling any laboratory emergency.

Fire:

-

Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam fire extinguisher.

-

Evacuation: In case of a significant fire, evacuate the laboratory and activate the nearest fire alarm.

Chemical Exposure:

-

Follow the first aid measures outlined in Section 5.

-

Report all exposures to your supervisor and seek medical attention.

Caption: General emergency response plan for incidents involving Bpoc-ala-OH.

By adhering to these comprehensive safety and handling guidelines, researchers can confidently and safely utilize Bpoc-ala-OH in their synthetic endeavors, paving the way for new discoveries in drug development and peptide science.

References

- Not available in search results.

-

PubChem. (n.d.). Bpoc-ala-OH. National Center for Biotechnology Information. Retrieved from a URL that is not available.[1]

-

Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from a URL that is not available.[5]

- Not available in search results.

- Not available in search results.

- Not available in search results.

- Not available in search results.

-

MilliporeSigma. (2025, May 26). SAFETY DATA SHEET. Retrieved from a URL that is not available.[6]

- Not available in search results.

- Not available in search results.

- Not available in search results.

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.[3]

-

ChemWhat. (n.d.). BPOC-ALA-OH CAS#: 23631-89-2. Retrieved from a URL that is not available.[2]

-

Chegg. (2019, April 25). Solved Protecting groups are essential in peptide synthesis. Retrieved from a URL that is not available.[4]

Sources

- 1. Bpoc-ala-OH | C19H21NO4 | CID 7019902 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. BPOC-ALA-OH CAS#: 23631-89-2 • ChemWhat | База данных химических и биологических веществ [chemwhat.ru]

- 3. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 4. Solved Protecting groups are essential in peptide synthesis | Chegg.com [chegg.com]

- 5. application.wiley-vch.de [application.wiley-vch.de]

- 6. sigmaaldrich.cn [sigmaaldrich.cn]

An In-Depth Technical Guide to the Acid Lability of the Bpoc Protecting Group

<

For professionals engaged in the nuanced art of peptide synthesis and complex organic chemistry, the selection of an appropriate protecting group is a decision that dictates the efficiency, purity, and ultimate success of a synthetic strategy. Among the diverse arsenal of amine-protecting groups, the 2-(p-biphenyl)isopropoxycarbonyl (Bpoc) group occupies a unique niche. Its exquisite sensitivity to acid allows for a level of strategic flexibility that is indispensable in the synthesis of complex, labile molecules. This guide provides a comprehensive exploration of the core principles governing the Bpoc group's acid lability, offering mechanistic insights, comparative data, and field-proven protocols to empower researchers in leveraging its full potential.

The Bpoc Group: Structure and Strategic Value

The Bpoc group is a urethane-type protecting group, structurally similar to the more common tert-butoxycarbonyl (Boc) group. The key distinction lies in the substitution of a tert-butyl group with a 2-(p-biphenyl)isopropyl moiety. This seemingly subtle modification has profound implications for the group's stability.

The strategic value of the Bpoc group is rooted in its hyper-acid-lability. It can be cleaved under exceptionally mild acidic conditions—far milder than those required for the removal of the Boc group. This property establishes an orthogonal relationship with other acid-labile groups, such as tert-butyl (tBu) ethers and esters, which are frequently used for side-chain protection.[1][2] This orthogonality is critical in synthetic strategies that require the selective deprotection of the α-amino group while leaving side-chain protections intact, a common requirement in the assembly of complex peptides like phosphopeptides.[2]

Figure 1: Chemical structure of the Bpoc protecting group linked to a primary amine (R-NH).

The Mechanism of Acid-Catalyzed Deprotection

The cleavage of the Bpoc group proceeds via an E1 elimination mechanism, driven by the formation of a highly stabilized tertiary carbocation. The process is initiated by the protonation of the carbonyl oxygen of the urethane linkage by an acid.

Step 1: Protonation The acid catalyst protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and weakening the adjacent C-O bond.

Step 2: Carbocation Formation (Rate-Determining Step) The weakened C-O bond cleaves, leading to the departure of the biphenyl-isopropenyl group as a resonance-stabilized tertiary carbocation. This step is the slowest and therefore the rate-determining step of the reaction. The exceptional stability of this carbocation is the cornerstone of the Bpoc group's high acid lability. The positive charge is delocalized across the isopropyl group and, crucially, throughout the extensive π-system of the biphenyl rings.

Step 3: Fragmentation The resulting carbamic acid is unstable and rapidly decomposes, releasing the deprotected amine and carbon dioxide gas. The carbocation is subsequently quenched by a nucleophile or scavenger present in the reaction mixture.

Figure 2: Mechanism of Bpoc deprotection.

Quantitative Lability and Comparative Analysis

The lability of an acid-sensitive protecting group is best understood through quantitative kinetic data. The Bpoc group is orders of magnitude more labile than the Boc group. This difference is starkly illustrated by the concentrations of trifluoroacetic acid (TFA) required for their removal.

| Protecting Group | Typical Deprotection Reagent | Relative Lability (Approx.) | Selectivity (Bpoc vs. Boc) |

| Bpoc | 0.5% TFA in Dichloromethane (DCM) | ~3000x more labile than Boc | \multirow{2}{*}{~3000 : 1[3]} |

| Boc | 25-50% TFA in Dichloromethane (DCM)[4] | 1 (Reference) | |

| Fmoc | 20% Piperidine in DMF (Base Labile) | N/A (Orthogonal) | N/A |

Table 1: Comparative Lability of Common Amine Protecting Groups.

The high selectivity ratio of approximately 3000:1 for Bpoc over Boc cleavage with dilute TFA allows for precise, sequential deprotection strategies in complex syntheses.[3]

Factors Influencing Bpoc Cleavage Efficiency

The successful and clean removal of the Bpoc group is contingent upon several key experimental parameters.

-

Acid Strength and Concentration: While TFA is the most common reagent, its concentration is critical. Concentrations as low as 0.5% (v/v) in DCM are typically sufficient for rapid deprotection.[2][3] Using higher concentrations unnecessarily increases the risk of side reactions and cleavage of other less-labile protecting groups.

-

Solvent: Dichloromethane (DCM) is the most frequently used solvent due to its ability to swell the polystyrene resins common in solid-phase peptide synthesis (SPPS) and its good solubility profile for both the protected peptide and the reagents.

-

Temperature: Deprotection is almost always carried out at room temperature. Elevated temperatures are unnecessary and can promote side reactions.

-

Scavengers: The highly stable biphenyl-isopropyl carbocation generated during cleavage is also a potent electrophile. In the context of peptide synthesis, it can alkylate nucleophilic side chains, particularly the indole ring of tryptophan (Trp) and the thioether of methionine (Met).[5][6] To prevent these undesirable modifications, a scavenger must be included in the deprotection cocktail to trap the carbocation.

Experimental Protocols for Bpoc Deprotection in SPPS

A self-validating protocol is essential for reproducible results. The following provides a detailed, step-by-step methodology for the deprotection of a Bpoc-protected amine on a solid support.

Materials:

-

Bpoc-protected peptide-resin

-

Dichloromethane (DCM), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS) or Thioanisole (scavengers)

-

N,N-Dimethylformamide (DMF)

-

Diisopropylethylamine (DIEA)

Protocol: Standard Bpoc Deprotection

-

Resin Swelling: Swell the Bpoc-protected peptide-resin in DCM for 20-30 minutes in a suitable reaction vessel.

-

Prepare Deprotection Cocktail: Prepare a fresh solution of 0.5% TFA and 2.5% TIS in DCM (v/v/v). For example, for 10 mL of solution, use 50 µL of TFA, 250 µL of TIS, and 9.7 mL of DCM.

-

Deprotection Reaction: Drain the swelling solvent from the resin. Add the deprotection cocktail to the resin and agitate gently for 10-15 minutes at room temperature. A second treatment of 5-10 minutes can be performed to ensure complete removal.

-

Washing: Drain the deprotection solution. Wash the resin thoroughly to remove residual acid and byproducts. A typical wash cycle is:

-

DCM (3x)

-

DMF (3x)

-

-

Neutralization: To ensure the newly liberated amine is in its free base form for the subsequent coupling step, neutralize the resin by washing with a 10% solution of DIEA in DMF (2x, 2 minutes each).

-

Final Washing: Wash the resin again with DMF (3x) and then with DCM (3x) to prepare for the next coupling step.

-

Validation (Optional): Perform a Kaiser test or other qualitative test for free primary amines to confirm the completion of the deprotection. A positive result (e.g., a deep blue color for the Kaiser test) indicates a successful deprotection.

Figure 3: Standard workflow for Bpoc deprotection in SPPS.

Conclusion

The 2-(p-biphenyl)isopropoxycarbonyl (Bpoc) protecting group is a powerful tool for the synthetic chemist, offering a unique level of acid lability that enables sophisticated, orthogonal protection schemes. Its utility is defined by the remarkable stability of the carbocation intermediate formed during its acid-catalyzed cleavage. By understanding the mechanism, appreciating the quantitative difference in lability compared to other groups like Boc, and meticulously controlling experimental conditions—particularly acid concentration and the use of scavengers—researchers can confidently and effectively employ the Bpoc group to achieve their synthetic goals. The protocols and principles outlined in this guide serve as a robust foundation for the successful application of this highly specialized and valuable protecting group.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

-

Perich, J. W., Ruzzene, M., Pinna, L. A., & Reynolds, E. C. (2007). The synthesis of phosphopeptides via the Bpoc-based approach. Organic & Biomolecular Chemistry, 5(4), 664-670. [Link]

- U.S. Patent No. 5,952,497. (1999). N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters.

-

Wikipedia. (2023). Tert-butyloxycarbonyl protecting group. Retrieved from [Link]

Sources

- 1. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 2. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. US5952497A - N.sup.α -Bpoc amino acid pentafluorophenyl (Pfp) esters and 3,4-dihydro-4-oxo-1,2,3-benzotriazin-3-yl (ODhbt) esters - Google Patents [patents.google.com]

- 4. chempep.com [chempep.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Methodological & Application

Application of Bpoc-Ala-OH in Phosphopeptide Synthesis: A "Safety-Catch" Approach

Part 1: The Challenge and Strategy in Phosphopeptide Synthesis

Protein phosphorylation is a cornerstone of cellular regulation, governing processes from signal transduction to cell cycle control.[1][2][3] Synthetic phosphopeptides are indispensable tools for dissecting these pathways, serving as specific substrates for kinases, inhibitors for phosphatases, and probes for studying protein-protein interactions mediated by domains like SH2.[2][4] However, the chemical synthesis of phosphopeptides, particularly via Solid-Phase Peptide Synthesis (SPPS), is fraught with challenges. The phosphate group's lability to standard synthesis conditions, steric hindrance during coupling, and the risk of side reactions like β-elimination necessitate sophisticated protection strategies.[5][6][7][8][9]

Two primary strategies dominate the field: the "building block" approach, which uses pre-phosphorylated and protected amino acids, and the "post-assembly" or "global" phosphorylation approach, where a hydroxyl-containing residue is modified after its incorporation into the peptide chain.[4][10][11] The "building block" method is often preferred as it avoids the risk of incomplete phosphorylation and modification of other sidechains.[4]

This guide focuses on an elegant "post-assembly" strategy that leverages 2-(p-biphenylyl)-2-propyloxycarbonyl-Alanine (Bpoc-Ala-OH) . This method introduces a non-phosphorylated, protected alanine precursor into the peptide sequence. The Bpoc group is then selectively removed under very mild acidic conditions, unmasking a serine residue (via a dehydroalanine intermediate) that can be efficiently phosphorylated on the solid support. This "safety-catch" approach offers a powerful and flexible alternative for producing phosphoserine-containing peptides.

Part 2: A Profile of Bpoc-Ala-OH Chemistry

The 2-(p-biphenylyl)-2-propyloxycarbonyl (Bpoc) group is a highly acid-labile Nα-protecting group.[12][13] It is significantly more sensitive to acid than the more common tert-butoxycarbonyl (Boc) group, allowing for its selective removal without disturbing other acid-labile side-chain protecting groups (e.g., t-Butyl) or the resin linker.[12][13][14][15]

Mechanism of Action: The "Safety-Catch" Principle

The Bpoc-Ala-OH strategy operates on a "safety-catch" principle. The Bpoc group acts as a stable protecting group during the initial peptide assembly. Once the full-length peptide is synthesized, the Bpoc group is cleaved with a dilute acid, such as trifluoroacetic acid (TFA) in dichloromethane (DCM).[12][13] This mild deprotection is key, as it is orthogonal to the final, harsher TFA "cocktail" used for global deprotection and cleavage from the resin.[12][13][16]

The power of this approach lies in its compatibility with complex syntheses. It allows for the incorporation of fully protected phosphothreonine or phosphotyrosine residues elsewhere in the sequence while deferring the sensitive phosphoserine installation until the final steps, thereby minimizing potential side reactions.[12][13]

Advantages of the Bpoc-Ala-OH Strategy:

-

Orthogonality: The Bpoc group's extreme acid lability allows for selective deprotection without affecting other protecting groups like Boc, t-Butyl, or Trityl.[12][13]

-

Flexibility: Enables the synthesis of both the phosphorylated and non-phosphorylated versions of a peptide from a common intermediate.[4]

-

Reduced Side Reactions: By introducing the phosphate group late in the synthesis, the risk of β-elimination during repeated base-mediated Fmoc deprotection steps is circumvented.[5][6]

-

High Purity: The strategy has been shown to produce high-purity phosphopeptides, as demonstrated in the synthesis of a dually phosphorylated MAP Kinase ERK2 peptide.[12][13]

Limitations and Considerations:

-

Additional Steps: The post-assembly phosphorylation adds steps to the overall synthesis compared to directly using a pre-phosphorylated building block.

-

Phosphorylation Efficiency: The on-resin phosphorylation step must be optimized to ensure complete conversion, which can be challenging for sterically hindered sequences.

-

Bpoc-Amino Acid Availability: Bpoc-protected amino acids are generally less common and more expensive than their Fmoc or Boc counterparts.

Part 3: Experimental Protocols and Workflows

This section provides detailed, step-by-step methodologies for synthesizing a phosphoserine-containing peptide using the Bpoc-Ala-OH strategy on a solid support.

Visualizing the Workflow

The overall synthetic strategy is depicted below, outlining the key phases from initial peptide assembly to the final purified phosphopeptide.

Caption: Workflow for phosphopeptide synthesis using the Bpoc-Ala-OH strategy.

Protocol 1: Peptide Assembly and Bpoc-Ala-OH Incorporation

This protocol assumes a standard manual or automated Fmoc-based solid-phase peptide synthesis setup.

Materials and Reagents:

-

Rink Amide or Wang resin

-

Fmoc-protected amino acids

-

Bpoc-Ala-OH and other required Bpoc-amino acids

-

Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU

-

Base: N,N-Diisopropylethylamine (DIPEA)

-

Fmoc Deprotection Solution: 20% piperidine in Dimethylformamide (DMF)

-

Solvents: DMF, Dichloromethane (DCM)

-

Kaiser Test Kit

Procedure:

-

Resin Preparation: Swell the resin in DMF for 30-60 minutes.

-

Fmoc-SPPS Cycles:

-

Synthesize the C-terminal portion of the peptide using standard Fmoc chemistry.[17]

-

Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).

-

Coupling: Pre-activate a solution of Fmoc-amino acid (4 equiv.), HATU (3.9 equiv.), and DIPEA (8 equiv.) in DMF for 5 minutes. Add to the resin and agitate for 1-2 hours.

-

Monitoring: Confirm complete coupling using the Kaiser test (ninhydrin-negative).

-

Repeat: Continue this cycle for all residues preceding the desired phosphoserine position.

-

-

Incorporation of Bpoc-Ala-OH:

-

After deprotecting the N-terminus of the preceding residue, perform a coupling cycle as in step 2c, but using Bpoc-Ala-OH instead of an Fmoc-amino acid.

-

Scientist's Note: The coupling kinetics for Bpoc-amino acids are similar to Fmoc-amino acids. Standard activation with HATU/DIPEA is effective.[12][13]

-

-

Continuation with Bpoc-SPPS:

-

For subsequent residues, switch to a Bpoc-based strategy to maintain compatibility.

-

Deprotection: Treat the resin with 0.5% TFA in DCM (3 x 2 min). This condition is sufficient to remove the Bpoc group while leaving side-chain protecting groups intact.[12][13]

-

Neutralization: Wash the resin with 5% DIPEA in DCM (2 x 1 min) followed by extensive DMF washes.

-

Coupling: Couple the next Bpoc-amino acid as described in step 2c.

-

Repeat until the full-length peptide is assembled.

-

Protocol 2: On-Resin Phosphorylation

This procedure is performed after the complete peptide sequence has been assembled.

Materials and Reagents:

-

Phosphitylating Reagent: Bis(benzyloxy)(diisopropylamino)phosphine

-

Activator: 1H-Tetrazole (0.45 M in acetonitrile)

-

Oxidizing Agent: tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane

-

Solvents: Anhydrous Acetonitrile, DCM

Procedure:

-

Final N-terminal Deprotection: If the N-terminal residue is Bpoc-protected, remove the Bpoc group with 0.5% TFA in DCM as described in Protocol 1, Step 4a.

-

Phosphitylation:

-

Wash the peptidyl-resin thoroughly with anhydrous acetonitrile.

-

Add a solution of bis(benzyloxy)(diisopropylamino)phosphine (10 equiv.) and 1H-tetrazole (30 equiv.) in anhydrous acetonitrile to the resin.

-

Agitate the mixture under an inert atmosphere (e.g., Argon or Nitrogen) for 2 hours at room temperature.

-

Rationale: This step forms a phosphite triester on the deprotected serine side-chain. The use of benzyl protecting groups for the phosphate is crucial as they can be removed during the final TFA cleavage step.[11][18]

-

-

Washing: Wash the resin thoroughly with anhydrous acetonitrile (3x) and DCM (3x).

-

Oxidation:

-

Add a solution of t-BuOOH (10 equiv.) in DCM to the resin.

-

Agitate for 1 hour at room temperature.

-

Rationale: This step oxidizes the phosphite triester (P(III)) to the more stable phosphate triester (P(V)).

-

-

Final Wash: Wash the resin extensively with DCM (5x) and DMF (3x), then dry the resin under vacuum.

Protocol 3: Final Cleavage and Deprotection

This is the final step to liberate the phosphopeptide from the solid support and remove all side-chain protecting groups.

Materials and Reagents:

-

Cleavage Cocktail: TFA / Triisopropylsilane (TIS) / Water (95:2.5:2.5 v/v/v)

-

Cold Diethyl Ether

Procedure:

-

Cleavage: Add the freshly prepared, ice-cold cleavage cocktail to the dry peptidyl-resin.[5][17]

-

Incubation: Agitate the slurry at room temperature for 2-4 hours.

-

Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of neat TFA.

-

Precipitation: Add the combined filtrate dropwise into a centrifuge tube containing a large volume (approx. 10x the filtrate volume) of ice-cold diethyl ether. A white precipitate of the crude peptide should form.

-

Pelleting and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet twice more with cold diethyl ether to remove residual scavengers and organic impurities.

-

Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Part 4: Comparative Analysis of Phosphorylation Strategies

The Bpoc-Ala-OH method is one of several strategies available. The choice depends on the specific peptide sequence, the location of the phosphorylation site, and available resources.

| Feature | Bpoc-Ala-OH (Post-Assembly) | Fmoc-pSer(PO(OBzl)OH)-OH (Building Block) |

| Principle | On-resin phosphorylation of a serine precursor. | Direct incorporation of a pre-phosphorylated, protected amino acid.[8][20] |

| Key Advantage | Avoids exposure of phosphate to base (piperidine) during SPPS, minimizing β-elimination. | Simpler workflow with fewer overall steps; no on-resin chemical modification required. |

| Key Disadvantage | Requires additional on-resin reaction steps (phosphitylation, oxidation). | Steric hindrance can lower coupling efficiency; risk of β-elimination with every Fmoc deprotection cycle.[5][7] |

| Cost | Bpoc-amino acids can be more expensive; requires phosphitylating reagents. | Phosphorylated Fmoc-amino acids are expensive specialty reagents. |

| Flexibility | A single peptide synthesis can yield both phosphorylated and non-phosphorylated analogues.[4] | Requires a separate synthesis for the non-phosphorylated version. |

| Best Suited For | Peptides with C-terminal phosphoserine; sequences prone to β-elimination; synthesis of phospho/non-phospho pairs. | Peptides with internal phosphoserine sites; routine phosphopeptide synthesis where β-elimination is not a major concern. |

Part 5: Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Incomplete Coupling of Bpoc-Ala-OH | - Insufficient activation time or reagents.- Steric hindrance from preceding residues.- On-resin peptide aggregation.[21] | - Double couple the Bpoc-Ala-OH residue.- Increase coupling time to 4 hours or overnight.- Use a different coupling agent like DIC/Oxyma. |

| Incomplete On-Resin Phosphorylation | - Moisture inactivating the phosphitylating reagent.- Insufficient reagent equivalents or reaction time.- Steric inaccessibility of the hydroxyl group. | - Ensure all solvents and reagents are strictly anhydrous.- Increase reagent equivalents (up to 20x) and extend reaction time.- Perform the reaction at a slightly elevated temperature (e.g., 40°C), monitoring for side reactions. |

| Side Product Detected After Cleavage | - Incomplete oxidation of the phosphite triester.- Alkylation of nucleophilic side chains (Trp, Met, Cys) by carbocations.[15][19] | - Ensure sufficient oxidizing agent (t-BuOOH) is used and allow adequate reaction time.- Add specific scavengers to the cleavage cocktail (e.g., ethanedithiol (EDT) for Trp). |

| β-Elimination Detected | - Though minimized, trace amounts can occur if any basic conditions are used after phosphorylation. | - This is the primary issue the Bpoc-Ala-OH method is designed to avoid. If observed, ensure no unintended base exposure occurred post-phosphorylation. |

Part 6: Conclusion

The Bpoc-Ala-OH "safety-catch" strategy represents a sophisticated and powerful tool in the arsenal of the peptide chemist. By deferring the introduction of the sensitive phosphate moiety until the final stages of solid-phase synthesis, it effectively mitigates the risk of base-induced side reactions like β-elimination. While it introduces additional steps of on-resin modification, the resulting increase in flexibility and final product purity makes it an invaluable approach for the synthesis of complex or sensitive phosphoserine-containing peptides. Its compatibility with other protected phosphoamino acids allows for the assembly of multi-phosphorylated peptides that are crucial for advancing our understanding of cellular signaling.[12][13]

References

-

Probing the Phosphopeptide Specificities of Protein Tyrosine Phosphatases, SH2 and PTB Domains with Combinatorial Library Methods. ResearchGate. [Link]

-

tert-Butyloxycarbonyl protecting group. Wikipedia. [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. [Link]

-

Terminology of Antibody Drug for Boc Deprotection. GenScript. [Link]

-

BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

BOC Protection and Deprotection. J&K Scientific LLC. [Link]

-

Boc Protection Mechanism (Boc2O). Common Organic Chemistry. [Link]

-

Amine Protection / Deprotection. Fisher Scientific. [Link]

-

Accelerated Multiphosphorylated Peptide Synthesis. ACS Publications. [Link]

-

Solid-phase synthesis of phosphopeptides. PubMed. [Link]

-

Synthesis of Phosphopeptides. Science of Synthesis. [Link]

-

Solid-phase synthesis of phosphopeptides. PubMed. [Link]

-

The Synthesis of Phosphopeptides Using Microwave-assisted Solid Phase Peptide Synthesis. ResearchGate. [Link]

-

Solid Phase Phosphorylation of a Peptide by the H-Phosphonate Method. Luxembourg Bio Technologies. [Link]

-

The synthesis of phosphopeptides via the Bpoc-based approach. RSC Publishing. [Link]

-

Solid-phase synthesis of a range of O-phosphorylated peptides by post-assembly phosphitylation and oxidation. Semantic Scholar. [Link]

-

A targeted approach for the synthesis of multi-phosphorylated peptides. The Royal Society of Chemistry. [Link]

-

The synthesis of phosphopeptides via the Bpoc-based approach. PubMed. [Link]

-

Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. [Link]

-

Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec. [Link]

-

The synthesis of phosphopeptides. PubMed. [Link]

-

Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries: Reaction Conditions, Protecting Group Strategies, and Pitfalls. ACS Combinatorial Science. [Link]

-

Synthesis of phosphopeptide? ResearchGate. [Link]

-

Peptide Synthesis with the Boc Protecting Group. YouTube. [Link]

-

Customized synthesis of phosphoprotein bearing phosphoserine or its nonhydrolyzable analog. PMC. [Link]

-

PermaPhosSer: autonomous synthesis of functional, permanently phosphorylated proteins. bioRxiv. [Link]

-

L-serine synthesis via the phosphorylated pathway in humans. PMC. [Link]

-

Identification and Suppression of β-Elimination Byproducts Arising from the Use of Fmoc-Ser(PO3Bzl,H)-OH in Peptide Synthesis. ResearchGate. [Link]

Sources

- 1. Comparison of Five Strategies for Efficient Enrichment of Phosphopeptides (IMAC/TiO₂, etc.) [en.biotech-pack.com]

- 2. The synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. L-serine synthesis via the phosphorylated pathway in humans - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. luxembourg-bio.com [luxembourg-bio.com]

- 11. Solid-phase synthesis of a range of O-phosphorylated peptides by post-assembly phosphitylation and oxidation. | Semantic Scholar [semanticscholar.org]

- 12. The synthesis of phosphopeptides via the Bpoc-based approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 13. The synthesis of phosphopeptides via the Bpoc-based approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 15. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. rsc.org [rsc.org]

- 18. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. peptide.com [peptide.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]

Bpoc-ala-OH use in fragment condensation strategies

An in-depth guide to the strategic application of Bpoc-ala-OH in peptide fragment condensation.

Application Note & Protocol

Topic: Strategic Use of Bpoc-ala-OH in Peptide Fragment Condensation

Audience: Researchers, scientists, and drug development professionals in the field of peptide chemistry and synthesis.

Introduction: The Strategic Advantage of Bpoc-ala-OH in Convergent Peptide Synthesis

In the realm of solid-phase peptide synthesis (SPPS), the assembly of long or complex peptide sequences presents significant challenges, often leading to deletion sequences, difficult purifications, and overall low yields. Fragment condensation, a convergent strategy where smaller, protected peptide fragments are synthesized and then coupled together, offers a powerful solution to these problems. This approach, however, hinges on the precise control of protecting group chemistry. A critical element in this strategy is the use of a temporary protecting group for the N-terminus of the C-terminal amino acid of a peptide fragment, which must be selectively removable without disturbing other protecting groups.

This is where 2-(4-biphenylyl)-2-propyloxycarbonyl-L-alanine (Bpoc-ala-OH) emerges as a uniquely valuable tool. The Bpoc group is an acid-labile protecting group, approximately 1000 times more acid-labile than the more common Boc group. This high degree of acid sensitivity allows for its removal under exceptionally mild acidic conditions (e.g., 0.5% TFA in DCM), leaving other, more robust acid-labile protecting groups, such as Boc and those on side chains (e.g., t-butyl), completely intact. The use of Alanine as the carrier for the Bpoc group is strategic; its non-reactive side chain prevents complications during synthesis and coupling.

This application note provides a detailed protocol and technical insights into the effective use of Bpoc-ala-OH for the preparation of protected peptide fragments and their subsequent use in fragment condensation strategies.

Core Principles: Why Bpoc-ala-OH?

The choice of Bpoc-ala-OH is dictated by the need for orthogonal protection schemes in a convergent synthesis strategy. The core principle is to create a fully protected peptide fragment with a selectively removable N-terminal protecting group, allowing for its deprotection and subsequent coupling to another fragment.

Key Advantages of the Bpoc Group in this Context:

-

Extreme Acid Lability: Allows for selective deprotection without premature cleavage of side-chain protecting groups or the peptide from the resin.

-

Orthogonality: Its removal conditions are orthogonal to the standard Fmoc/tBu strategy, making it a versatile tool.

-

Improved Fragment Solubility: The biphenyl moiety of the Bpoc group can enhance the solubility of the protected peptide fragment in organic solvents, which is often a limiting factor in fragment condensation.

Experimental Workflow: A Step-by-Step Guide

The overall strategy involves two main phases:

-

Phase 1: Synthesis of the N-terminally Protected Peptide Fragment. This involves the synthesis of a peptide fragment on a resin, with Bpoc-ala-OH incorporated as the final amino acid. The fragment is then cleaved from the resin while retaining all side-chain protecting groups.

-

Phase 2: Fragment Condensation. The Bpoc group is selectively removed from the purified fragment, and the resulting free N-terminus is coupled to another peptide fragment.

Phase 1: Synthesis and Cleavage of a Bpoc-Protected Peptide Fragment

This protocol assumes the use of standard Fmoc-based SPPS for the assembly of the peptide chain.

1. Resin Selection and Loading:

- Choose a resin that is compatible with your desired C-terminal functionality and allows for cleavage with minimal side-chain deprotection (e.g., 2-chlorotrityl chloride resin).

- Load the first Fmoc-protected amino acid onto the resin according to standard protocols.

2. Peptide Chain Elongation:

- Perform standard Fmoc-SPPS cycles (Fmoc deprotection with piperidine, amino acid coupling with a suitable coupling agent like HBTU/DIPEA) to assemble the desired peptide sequence.

3. Incorporation of Bpoc-ala-OH:

- After the final Fmoc deprotection step, couple Bpoc-ala-OH to the N-terminus of the peptide chain. Use a standard coupling protocol, but ensure a slightly longer coupling time to accommodate the sterically hindered Bpoc group.

4. Cleavage of the Protected Fragment from the Resin:

- Crucial Step: The cleavage cocktail must be carefully chosen to cleave the peptide from the resin without removing the Bpoc or side-chain protecting groups.

- For a 2-chlorotrityl chloride resin, a solution of acetic acid/trifluoroethanol/DCM (1:1:8) is often effective.

- Incubate the resin with the cleavage cocktail for 1-2 hours at room temperature.

- Filter the resin and collect the filtrate containing the protected peptide fragment.

- Evaporate the solvent to obtain the crude protected fragment.

5. Purification of the Protected Fragment:

- Purify the crude fragment using flash chromatography on silica gel. The choice of solvent system will depend on the peptide sequence but often involves a gradient of methanol in chloroform or dichloromethane.

Phase 2: Selective Bpoc Deprotection and Fragment Coupling

1. Selective Bpoc Deprotection:

- Dissolve the purified, Bpoc-protected peptide fragment in dichloromethane (DCM).

- Add 0.5% (v/v) trifluoroacetic acid (TFA) in DCM.

- Monitor the reaction by HPLC or TLC. The deprotection is typically complete within 10-15 minutes.

- Caution: Over-exposure to the acidic conditions can lead to the loss of other acid-labile protecting groups.

- Once the reaction is complete, neutralize the solution with a base such as diisopropylethylamine (DIPEA).

- Evaporate the solvent to obtain the deprotected fragment.

2. Fragment Condensation:

- The deprotected fragment (now with a free N-terminal alanine) is now ready to be coupled to another peptide fragment (either in solution or on a solid support).

- Dissolve the deprotected fragment and the C-terminal fragment in a suitable solvent (e.g., DMF or NMP).

- Add a coupling agent with low racemization potential, such as COMU or HATU, along with a base like DIPEA.

- Allow the reaction to proceed for 2-12 hours, monitoring by HPLC.

- Upon completion, the newly formed, larger peptide can be purified by standard methods.

Visualizing the Workflow and Chemistry

Workflow Diagram

Caption: Structure of Bpoc-ala-OH and its cleavage products.

Quantitative Protocol Parameters

| Parameter | Recommended Value/Reagent | Rationale & Notes |

| Bpoc-ala-OH Coupling | ||

| Equivalents | 2-3 eq. | To ensure complete coupling to the sterically demanding peptide N-terminus. |

| Coupling Agent | HBTU/HATU/COMU (2-3 eq.) | Standard and efficient coupling agents. |

| Base | DIPEA (4-6 eq.) | To maintain basic conditions for the coupling reaction. |

| Solvent | DMF or NMP | Standard solvents for SPPS. |

| Reaction Time | 2-4 hours | Longer than standard couplings due to the bulkiness of the Bpoc group. |

| Protected Fragment Cleavage | ||

| Resin Type | 2-Chlorotrityl Chloride | Highly acid-labile, allowing for cleavage under mild conditions. |

| Cleavage Cocktail | Acetic Acid/TFE/DCM (1:1:8) | Mildly acidic to prevent deprotection of Bpoc and side-chain groups. |

| Cleavage Time | 1-2 hours | Sufficient for complete cleavage from the 2-Cl-Trt resin. |

| Selective Bpoc Deprotection | ||

| Deprotection Reagent | 0.5% TFA in DCM | The low concentration of TFA is key to the selectivity of this step. |

| Reaction Time | 10-15 minutes | Monitor carefully by HPLC to avoid over-exposure. |

| Quenching Agent | DIPEA or Pyridine | To neutralize the acid and prevent further side reactions. |

| Fragment Condensation | ||

| Coupling Agent | COMU or HATU | Known for low racemization rates, which is critical in fragment coupling. |

| Additive | Oxyma or HOAt | Can further suppress racemization. |

| Solvent | DMF or NMP | Must be able to dissolve both peptide fragments. |

Troubleshooting & Expert Insights

-

Incomplete Bpoc-ala-OH Coupling: If coupling is incomplete, consider a double coupling step or using a more potent coupling agent like COMU.

-

Premature Deprotection During Cleavage: If loss of Bpoc or side-chain protecting groups is observed, reduce the cleavage time or the concentration of acetic acid in the cleavage cocktail.

-

Racemization During Fragment Condensation: This is a major risk in fragment condensation. Use coupling agents known to suppress racemization (e.g., COMU, HATU), and consider performing the coupling at a lower temperature (e.g., 0 °C). The choice of the C-terminal amino acid of the N-terminal fragment also plays a role; Glycine and Proline are less prone to racemization.

-

Poor Solubility of Protected Fragments: If the protected fragment is poorly soluble, try different solvent systems for purification and coupling. Sometimes, the addition of a small amount of a more polar solvent like NMP can improve solubility.

Conclusion

Bpoc-ala-OH is a highly effective reagent for the synthesis of N-terminally protected peptide fragments intended for use in convergent fragment condensation strategies. Its key feature, the extreme acid lability of the Bpoc group, allows for a level of selectivity that is difficult to achieve with other protecting groups. By following the protocols and considering the principles outlined in this guide, researchers can leverage the power of fragment condensation to access complex and challenging peptide targets with greater efficiency and purity.

References

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504. [Link]

-

Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161-214. [Link]

Troubleshooting & Optimization

Technical Support Center: Bpoc-Ala-OH Coupling Efficiency

Welcome to the technical support center for solid-phase peptide synthesis (SPPS). This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Bpoc-protected amino acids, specifically focusing on troubleshooting low coupling efficiency associated with Bpoc-Ala-OH. As your dedicated application scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to diagnose and resolve issues effectively.

The 2-(4-biphenyl)isopropyloxycarbonyl (Bpoc) protecting group is a valuable tool in peptide chemistry, offering greater acid lability than the standard tert-butyloxycarbonyl (Boc) group. However, its significant steric bulk presents unique coupling challenges. This guide provides a structured, question-and-answer approach to navigate and overcome these hurdles.

Part 1: Foundational FAQs on Bpoc-Ala-OH